An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-2-ol: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-2-ol: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 4-Amino-[1,1'-biphenyl]-2-ol (CAS No: 19434-42-5), a biphenyl derivative with significant potential in various chemical and biological applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and potential utility.
Introduction and Nomenclature
4-Amino-[1,1'-biphenyl]-2-ol, also known by its IUPAC name 4-amino-2-phenylphenol, belongs to the class of aminobiphenylols.[1] This structural motif, characterized by a biphenyl core functionalized with both an amino and a hydroxyl group, is a key building block in medicinal chemistry and materials science. The relative positions of these functional groups are critical to the molecule's chemical behavior and biological activity.
It is important to distinguish this compound from its isomers, such as 2-amino-4-phenylphenol[2] or 4'-amino-[1,1'-biphenyl]-4-ol, as the specific arrangement of substituents dictates its electronic properties, reactivity, and interaction with biological targets. The CAS number 19434-42-5 uniquely identifies this specific isomer.[1]
Common Synonyms:
-
5-Amino-[1,1'-biphenyl]-2-ol[1]
-
4-amino-2-phenylphenol[3]
-
2-hydroxy-5-aminobiphenyl[3]
-
5-Amino-biphenyl-2-ol[3]
Physicochemical and Spectroscopic Properties
A precise understanding of the physicochemical properties of 4-Amino-[1,1'-biphenyl]-2-ol is fundamental for its application in research and development.
Physical and Chemical Properties
Table 1: Physicochemical Properties of 4-Amino-[1,1'-biphenyl]-2-ol
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO | [3] |
| Molecular Weight | 185.22 g/mol | [1][3] |
| Melting Point | 201 °C | [4][5] |
| Boiling Point | 384.7 °C at 760 mmHg | [3][4] |
| Appearance | Solid | [4] |
| Density | 1.191 g/cm³ | [3] |
| Flash Point | 186.4 °C | [3] |
| LogP | 3.22 | [3] |
| CAS Number | 19434-42-5 | [1][3] |
Spectroscopic Characterization
While experimental spectra for 4-Amino-[1,1'-biphenyl]-2-ol are not widely published, its spectral characteristics can be predicted based on its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino and hydroxyl groups. The protons of the unsubstituted phenyl ring will likely appear as a multiplet in the 7.3-7.6 ppm range. The protons of the amino (NH₂) and hydroxyl (OH) groups will appear as broad singlets, with chemical shifts that are dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals corresponding to the twelve carbon atoms of the biphenyl framework. The carbons attached to the amino and hydroxyl groups (C-4 and C-2, respectively) will be significantly shifted compared to the unsubstituted carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around 3200-3600 cm⁻¹), N-H stretching of the primary amine (two sharp bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching (around 1200-1260 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or HCN, which is characteristic of phenols and anilines.
Synthesis and Purification
The most logical and commonly employed synthetic route to 4-Amino-[1,1'-biphenyl]-2-ol is the reduction of its nitro precursor, 2-phenyl-4-nitrophenol . The selective reduction of a nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation or chemical reduction methods can be employed.
The following diagram illustrates a plausible synthetic pathway.
Caption: Plausible synthetic route to 4-Amino-[1,1'-biphenyl]-2-ol.
Experimental Protocol: Reduction of 2-Phenyl-4-nitrophenol
This protocol is a representative procedure based on standard chemical reductions of aromatic nitro compounds.[6][7] Optimization may be required.
Materials:
-
2-Phenyl-4-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenyl-4-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (approximately 3-4 equivalents).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain the temperature.
-
Reaction Completion: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 4-Amino-[1,1'-biphenyl]-2-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Chemical Reactivity and Potential Applications
The reactivity of 4-Amino-[1,1'-biphenyl]-2-ol is governed by its three key structural components: the aniline-like amino group, the phenolic hydroxyl group, and the biphenyl core.
Caption: Reactivity sites and potential application areas.
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Reactivity of the Amino Group: The primary amino group can undergo typical reactions of anilines, such as diazotization, acylation, alkylation, and Schiff base formation. These transformations allow for the introduction of diverse functionalities, making it a versatile intermediate for building more complex molecules.
-
Reactivity of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated with a base. It can undergo etherification and esterification reactions.
-
Applications:
-
Pharmaceuticals: Biphenyl scaffolds are prevalent in drug molecules due to their ability to adopt a twisted conformation and interact with protein binding sites. The presence of amino and hydroxyl groups provides handles for further derivatization to modulate pharmacological properties. Structurally related amino alcohols are known to exhibit a range of biological activities, including anti-inflammatory and antifungal properties.[8]
-
Agrochemicals: This compound has been noted to possess herbicidal and fungicidal activity, suggesting its potential as a lead compound in the development of new crop protection agents.[9]
-
Dye Synthesis: Aromatic amines and phenols are classical precursors in the synthesis of azo dyes and other colorants.
-
Safety and Toxicology
4-Amino-[1,1'-biphenyl]-2-ol is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Statements: [1][10]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Detailed toxicological studies, such as LD50 values and long-term exposure effects, for 4-Amino-[1,1'-biphenyl]-2-ol are not extensively documented in public literature. However, related aromatic amines, such as 4-aminobiphenyl (which lacks the hydroxyl group), are known carcinogens. While direct extrapolation of toxicity is not appropriate, caution should be exercised when handling any aminobiphenyl derivative.
Conclusion
4-Amino-[1,1'-biphenyl]-2-ol is a valuable chemical entity with a versatile reactivity profile conferred by its amino, hydroxyl, and biphenyl functionalities. While there is a notable lack of comprehensive public data on its spectroscopic and toxicological properties, its established physicochemical characteristics and plausible synthetic routes make it an accessible building block for further research. Its potential applications in medicinal chemistry, agrochemicals, and materials science warrant further investigation to fully unlock its utility.
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